An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-iodopiperidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-iodopiperidine-1-carboxylate
This guide provides a comprehensive technical overview of the physicochemical properties of Benzyl 4-iodopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the essential data, experimental protocols, and analytical insights required for the effective utilization and characterization of this compound.
Introduction: Strategic Importance in Medicinal Chemistry
Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3) is a pivotal building block in modern drug discovery.[1] Its strategic value lies in the combination of a piperidine scaffold, prevalent in many biologically active molecules, with a versatile iodine substituent. This iodine atom serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki and Heck reactions.[1] The benzyloxycarbonyl (Cbz) group provides a stable protecting group for the piperidine nitrogen, which can be selectively removed under specific conditions, allowing for further molecular elaboration.[1] Understanding the fundamental physicochemical properties of this intermediate is paramount for its efficient handling, reaction optimization, and the successful synthesis of complex target molecules.
Core Physicochemical Data
A thorough understanding of the physical and chemical properties of Benzyl 4-iodopiperidine-1-carboxylate is the bedrock of its application in research and development. The following table summarizes its key identifiers and physicochemical parameters.
| Property | Value | Source(s) |
| CAS Number | 885275-00-3 | [1] |
| Molecular Formula | C₁₃H₁₆INO₂ | [1] |
| Molecular Weight | 345.18 g/mol | [1] |
| Physical Form | Solid powder or liquid | [1][2] |
| Melting Point | 68 °C | [1] |
| Boiling Point | 405.9 ± 45.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 199.3 ± 28.7 °C | [3] |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. Lower molecular weight analogs are likely more soluble in polar solvents. | [1] |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8 °C. | [1][2][4] |
Synthesis and Purification: A Practical Approach
The synthesis of Benzyl 4-iodopiperidine-1-carboxylate is a critical process for its availability in research. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as Benzyl 4-hydroxypiperidine-1-carboxylate.
Rationale for Synthetic Strategy
The chosen synthetic route leverages the conversion of a hydroxyl group into a better leaving group, followed by displacement with an iodide ion. This approach is often favored due to the commercial availability of the starting materials and the generally high yields achievable. The use of a Cbz protecting group for the piperidine nitrogen is a strategic choice, offering stability under a range of reaction conditions while allowing for straightforward deprotection at a later synthetic stage.
Detailed Experimental Protocol: Synthesis
This protocol outlines a representative procedure for the synthesis of Benzyl 4-iodopiperidine-1-carboxylate.
Caption: Synthetic workflow for Benzyl 4-iodopiperidine-1-carboxylate.
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine (1.3 equivalents), and imidazole (1.5 equivalents) in anhydrous dichloromethane (DCM).
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Iodination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add iodine (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
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Reaction Progression: After the addition of iodine is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water and saturated sodium chloride solution (brine).
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Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Purification of the crude product is essential to achieve the desired purity for subsequent applications. Column chromatography is the method of choice.
Protocol for Column Chromatography:
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.
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Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
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Fraction Collection: Collect fractions and monitor them by TLC (a typical Rf value is ~0.3 in a 3:1 hexane/ethyl acetate mixture).[1]
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Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Benzyl 4-iodopiperidine-1-carboxylate. A typical purity of >95% can be achieved.
Spectroscopic and Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from various spectroscopic techniques.
Caption: Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl aromatic protons in the range of δ 7.3–7.4 ppm. The methylene protons of the piperidine ring and the ester group will appear between δ 3.5–4.5 ppm.[1]
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¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. A key diagnostic peak is the C-I signal, which is expected to appear at a low chemical shift, around -10 ppm.[1] The carbonyl carbon of the carbamate will be observed in the downfield region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.
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Electrospray Ionization (ESI-MS): In the positive ion mode, the expected molecular ion peak would be [M+H]⁺ at approximately m/z 346.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key expected absorption bands include:
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C=O stretch (carbamate): A strong absorption band around 1700 cm⁻¹.
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C-O stretch (ester): An absorption band in the region of 1250-1000 cm⁻¹.
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C-I stretch: A weaker absorption band at lower wavenumbers.
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Aromatic C-H stretch: Above 3000 cm⁻¹.
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Aliphatic C-H stretch: Below 3000 cm⁻¹.
X-ray Crystallography
Stability and Handling
Proper storage and handling are crucial to maintain the integrity of Benzyl 4-iodopiperidine-1-carboxylate.
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Storage: The compound should be stored in a tightly sealed container in a dark, dry place, preferably refrigerated at 2-8 °C.[1][2][4]
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Handling: Due to potential hazards such as skin and eye irritation, and respiratory tract irritation, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Conclusion
Benzyl 4-iodopiperidine-1-carboxylate is a valuable and versatile intermediate in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis, purification, and characterization, is essential for its effective application in the development of novel chemical entities. This guide provides a solid foundation of technical information to aid researchers in their synthetic endeavors.
References
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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Supplementary information. [Link]
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PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link]
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ChemRxiv. DiKTa ESI Final. [Link]
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PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate. [Link]
